molecular formula C10H9ClF2O B7973427 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973427
M. Wt: 218.63 g/mol
InChI Key: XKMBLLYBNJPYDQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone is a halogenated ketone featuring a 4-ethylphenyl group attached to a difluorinated and chlorinated ethanone backbone. Its molecular formula is C₁₀H₁₀ClF₂O, with a molecular weight of 218.64 g/mol (calculated from and ). The compound’s structure combines electron-withdrawing fluorine and chlorine atoms with the electron-donating ethyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-1-(4-ethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBLLYBNJPYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone typically involves the reaction of 4-ethylbenzaldehyde with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.

    Reduction: Formation of 2-chloro-1-(4-ethylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of 2-azido-1-(4-ethylphenyl)-2,2-difluoroethanone or 2-thio-1-(4-ethylphenyl)-2,2-difluoroethanone.

Scientific Research Applications

2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of new drugs with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5)
  • Molecular Formula : C₉H₇ClF₂O
  • Molecular Weight : 204.60 g/mol .
  • Comparison: Replacing the ethyl group with a methyl group reduces steric bulk and slightly lowers molecular weight.
1-(4-Chlorophenyl)-2,2-difluoroethanone
  • Molecular Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.58 g/mol .
  • Comparison : The 4-chloro substituent introduces stronger electron-withdrawing effects compared to the ethyl group, which may increase electrophilicity at the carbonyl carbon. This compound is likely more reactive in condensation reactions.
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethanone
  • Molecular Formula : C₈H₃Cl₂F₃O
  • Molecular Weight : 247.47 g/mol .
  • Comparison : Ortho-substitution of chlorine and fluorine creates steric hindrance and electronic effects that could hinder planarization of the aromatic ring, reducing conjugation with the carbonyl group.

Fluorination Pattern Variations

2-Chloro-1-(4-ethylphenyl)ethanone (Non-fluorinated Analog)
  • Molecular Formula : C₁₀H₁₁ClO
  • Molecular Weight : 182.65 g/mol .
  • Comparison : Absence of fluorine atoms results in a less electron-deficient carbonyl group. This reduces stability toward nucleophilic attack compared to the difluorinated compound.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
  • Molecular Formula : C₈H₄ClF₃O
  • Molecular Weight : 208.57 g/mol .
  • Comparison : The trifluoro group enhances electron-withdrawing effects, increasing carbonyl electrophilicity. This compound may exhibit higher reactivity in Friedel-Crafts acylations compared to the difluorinated analog.

Complex Derivatives

2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
  • Molecular Formula : C₁₀H₃Cl₂F₅N₂O
  • Molecular Weight : 333.04 g/mol .
  • Comparison : The imidazo-pyridine moiety introduces aromatic nitrogen heterocycles, expanding applications in medicinal chemistry. The increased molecular complexity and trifluoromethyl group enhance lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl ketone structure, which is known for influencing biological activity through various mechanisms. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Mechanisms of Biological Activity

The biological activity of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been shown to act as reversible inhibitors of serine and cysteine proteases, which are crucial in various physiological processes and disease states, including cancer and viral infections .
  • Cytoprotective Effects :
    • Research indicates that difluoromethyl ketones can exhibit cytoprotective activity against viral infections. For instance, a related compound demonstrated protective effects against human coronaviruses by inhibiting the main protease (Mpro), essential for viral replication .
  • Anticancer Properties :
    • The compound has potential applications in oncology. It has been associated with inhibiting Raf kinases, which are involved in cell proliferation pathways relevant to cancer progression . This inhibition could lead to reduced tumor growth and improved patient outcomes.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of difluoromethyl ketones highlighted the compound's ability to inhibit coronavirus replication through reversible binding to Mpro. This suggests that similar compounds may be effective against other viral pathogens .

Case Study 2: Cancer Therapeutics

In vitro studies have demonstrated that compounds structurally related to 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone exhibit potent inhibitory effects on various cancer cell lines. These findings support the hypothesis that fluorinated compounds can enhance therapeutic efficacy through improved pharmacokinetic properties .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanoneCytoprotective against coronaviruses
Z-Leu-Homophe-CHF2Reversible inhibitor of Mpro
SorafenibInhibits Raf kinases
Other difluoromethyl ketonesAnticancer activity

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